3-Chloro-5-(trifluoromethyl)benzaldehyde
Overview
Description
3-Chloro-5-(trifluoromethyl)benzaldehyde (3C5TB) is an organic compound that has been widely studied due to its unique properties. It is a colorless liquid with a pungent odor and a melting point of -25°C. 3C5TB is a versatile reagent that has been used in a variety of applications, including synthesis, scientific research, and laboratory experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 3C5TB.
Scientific Research Applications
Stereoselective Synthesis
The reaction of benzaldehydes with stabilized sulfur ylides has been explored for the highly stereoselective synthesis of various compounds. For instance, 3-Chloro-5-(trifluoromethyl)benzaldehyde can potentially be used in reactions with N,N-dimethyl-2-(dimethylsulfuranylidene)acetamide to yield specific glycidamide derivatives, demonstrating its utility in stereoselective synthesis processes (Fernández, Durante-Lanes, & López-Herrera, 1990).
Catalysis and Oxidation
The compound has applications in catalysis, particularly in the oxidation of benzyl alcohol to benzaldehyde. This process is significant for industries like cosmetics, perfumery, and pharmaceuticals. The unique chemical properties of 3-Chloro-5-(trifluoromethyl)benzaldehyde can enhance the oxidative properties of catalysts used in these reactions (Sharma, Soni, & Dalai, 2012).
Organic Synthesis
In organic synthesis, 3-Chloro-5-(trifluoromethyl)benzaldehyde is involved in the one-pot synthesis of heterocyclic beta-Chlorovinyl aldehydes using Vilsmeier Reagent. This showcases its versatility in creating complex organic structures (Majo & Perumal, 1996).
Metal-Organic Frameworks
The compound plays a role in the synthesis and stabilization of metal-organic frameworks (MOFs), which are used for various applications including catalysis and gas storage. For instance, its reaction with other compounds can be used to access Lewis acid sites in MOFs (Schlichte, Kratzke, & Kaskel, 2004).
Medicinal Chemistry
3-Chloro-5-(trifluoromethyl)benzaldehyde is relevant in medicinal chemistry for the synthesis of various biologically active compounds. Its unique structural features make it a valuable component in the creation of complex molecules with potential therapeutic applications (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
Chemical Analysis and Characterization
This chemical is also utilized in studies focusing on the analysis and characterization of chemical reactions, providing insights into the mechanisms and intermediates involved in various chemical processes (Koltunov, Walspurger, & Sommer, 2004).
properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSKKQLZBXTZTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397419 | |
Record name | 3-chloro-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(trifluoromethyl)benzaldehyde | |
CAS RN |
477535-43-6 | |
Record name | 3-chloro-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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